Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Opioid receptor pharmacology Receptor binding affinity Analgesic drug discovery

Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS 1705069-76-6) is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with an o-tolyl group and linked via a methylpiperidine bridge to a morpholino-methanone moiety. It is cataloged in authoritative databases as a ligand for the Mu-type (MOR), Kappa-type (KOR), and Delta-type (DOR) opioid receptors.

Molecular Formula C20H26N4O3
Molecular Weight 370.453
CAS No. 1705069-76-6
Cat. No. B2585035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
CAS1705069-76-6
Molecular FormulaC20H26N4O3
Molecular Weight370.453
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)N4CCOCC4
InChIInChI=1S/C20H26N4O3/c1-15-5-2-3-7-17(15)19-21-18(27-22-19)13-16-6-4-8-24(14-16)20(25)23-9-11-26-12-10-23/h2-3,5,7,16H,4,6,8-14H2,1H3
InChIKeyGLNUGBLEBNMULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS 1705069-76-6): A Multi-Target Opioid Receptor Ligand for CNS Research


Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS 1705069-76-6) is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with an o-tolyl group and linked via a methylpiperidine bridge to a morpholino-methanone moiety. It is cataloged in authoritative databases as a ligand for the Mu-type (MOR), Kappa-type (KOR), and Delta-type (DOR) opioid receptors. [1] The compound has been characterized in competitive binding and functional assays, establishing it as a potent MOR ligand with defined selectivity over related opioid receptor subtypes. [1]

Why Generic Opioid Ligand Substitution Fails: The Critical Selectivity Profile of Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone


Direct substitution of in-class opioid ligands is scientifically unsound without verifying subtype selectivity and functional activity. While many morpholino-piperidine-oxadiazole derivatives exhibit affinity for opioid receptors, their selectivity profiles and agonist/antagonist character can diverge dramatically. Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone demonstrates a quantifiable selectivity for the Mu opioid receptor (MOR) over KOR and DOR, a profile that cannot be presumed for close structural analogs. [1] Unverified substitution risks invalidating experimental outcomes in pain, addiction, or mood disorder research where defined MOR-preferring pharmacology is required.

Quantitative Differentiation Evidence: Procure Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone with Defined Opioid Receptor Selectivity


Mu Opioid Receptor (MOR) Affinity (Ki) vs. Kappa (KOR) and Delta (DOR) Opioid Receptors

In competitive binding assays, Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibits a Ki of 5.70 nM at the mouse Mu opioid receptor (MOR), compared to a Ki of 28 nM at the Kappa opioid receptor (KOR) and 95 nM at the Delta opioid receptor (DOR). This represents a 4.9-fold selectivity for MOR over KOR and a 16.7-fold selectivity for MOR over DOR. [1] The rank order of affinity is MOR (Ki 5.70 nM) > KOR (Ki 28 nM) > DOR (Ki 95 nM), establishing a clear MOR-preferring pharmacological fingerprint.

Opioid receptor pharmacology Receptor binding affinity Analgesic drug discovery

Functional Agonist Activity (EC50) at KOR and DOR Confirms Efficacy Profile

Functional [35S]GTPgammaS binding assays reveal that Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone acts as an agonist at mouse KOR with an EC50 of 63 nM and at mouse DOR with an EC50 of 108 nM. [1] These functional EC50 values are within a 2-fold ratio of their respective binding Ki values, confirming that the compound is an effective agonist upon receptor binding, particularly at KOR where the EC50 (63 nM) is only slightly higher than the Ki (28 nM).

Opioid receptor signaling Functional pharmacology Agonist bias

Activity at Human MOR: Antagonist Potency (IC50) Contextualizes Species-Specific Pharmacology

When evaluated at the human Mu opioid receptor (MOR) expressed in CHO cells, Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone acts as an antagonist with an IC50 of 2.73 x 10^3 nM (2.73 µM) in a functional calcium mobilization assay. [1] This contrasts sharply with its high-affinity agonist profile at mouse MOR (Ki 5.70 nM), revealing a significant species-dependent functional switch or a potential bias between binding and functional antagonism at the human receptor. Procurement must account for this potential species difference when selecting the compound for translational research.

Human opioid receptors Species translatability Drug discovery

Procurement-Driven Application Scenarios for Morpholino(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone


MOR-Driven Analgesia Research in Rodent Models

With a MOR Ki of 5.70 nM and a 16.7-fold selectivity over DOR, this compound is suitable for preclinical pain studies investigating MOR-dependent antinociception with reduced DOR-mediated side effects. Researchers can use mouse models to leverage the compound's high-affinity MOR agonist properties confirmed by [35S]GTPgammaS binding data. [1]

KOR-DOR Mixed Agonist Studies in Behavioral Pharmacology

Functional EC50 values of 63 nM (KOR) and 108 nM (DOR) support its use in experiments probing the role of KOR and DOR agonism in mood, stress, and addiction-related behaviors. Its confirmed agonist character at both receptors, with only a 1.7-fold difference in EC50, enables balanced KOR/DOR co-activation profiles. [1]

Species-Selectivity Screening in Translational Opioid Drug Discovery

The stark contrast between mouse MOR agonist binding (Ki 5.70 nM) and human MOR antagonist activity (IC50 2.73 µM) makes this compound a valuable tool compound for species-selectivity screening panels. It can serve as a reference to differentiate rodent-specific vs. human-specific opioid pharmacology in early-stage drug discovery programs. [1]

Opioid Receptor Profiling and Assay Validation

Its well-characterized rank order of affinity (MOR > KOR > DOR) and agonist EC50 data make it suitable for validating receptor binding and functional assay platforms across academic and contract research laboratories. The compound's multi-target profile with quantified selectivity ratios provides a predictable standard for inter-assay calibration. [1]

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